molecular formula C9H12N6O4 B13913793 5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one CAS No. 4546-73-0

5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B13913793
CAS No.: 4546-73-0
M. Wt: 268.23 g/mol
InChI Key: QLBHLFDZMJYBOX-UHFFFAOYSA-N
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Description

5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique triazolopyrimidine structure, which is often found in nucleoside analogs used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of nucleoside analogs in biological systems.

Medicine

Medicinally, 5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one is explored for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of 5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It targets specific enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell replication and growth. This mechanism is particularly relevant in its potential use as an antiviral and anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-(2-deoxypentofuranosyl)-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
  • 4-amino-5-(aminomethyl)-2-methylpyrimidine
  • 2-amino-6-hydroxy-5-(1-hydroxy-2,2,2-trichloro)ethyl-4-methylpyrimidine

Uniqueness

What sets 5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one apart from similar compounds is its specific triazolopyrimidine structure, which imparts unique reactivity and biological activity. This structure allows for targeted interactions with nucleic acids and enzymes, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

4546-73-0

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

IUPAC Name

5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C9H12N6O4/c10-9-11-7-6(8(18)12-9)13-14-15(7)5-1-3(17)4(2-16)19-5/h3-5,16-17H,1-2H2,(H3,10,11,12,18)

InChI Key

QLBHLFDZMJYBOX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=N2)CO)O

Origin of Product

United States

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